molecular formula C22H27N3O2 B131982 Nafadotride CAS No. 149649-22-9

Nafadotride

Cat. No.: B131982
CAS No.: 149649-22-9
M. Wt: 365.5 g/mol
InChI Key: IDZASIQMRGPBCQ-UHFFFAOYSA-N
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Description

Nafadotride is a dopamine D3 receptor antagonist with moderate selectivity over dopamine D2 receptors. It has been extensively studied in preclinical models to elucidate the roles of D3 receptors in behavior, cognition, and neurochemical regulation. This compound exhibits a Ki value of 0.5 nM for D3 receptors and 4.5 nM for D2 receptors, yielding a D2:D3 selectivity ratio of 9, indicating its dual affinity but preferential action at D3 sites . Unlike highly selective D3 antagonists such as (+)-S 14297 (D2:D3 ratio = 61), this compound’s pharmacological profile includes significant D2 receptor interactions, which contribute to its in vivo effects, such as catalepsy and prolactin secretion . Its utility spans studies on impulsivity, addiction, and motor function, often compared to both selective D3 antagonists and non-selective dopamine antagonists like haloperidol and clozapine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nafadotride is synthesized through the formal condensation of 4-cyano-1-methoxynaphthalene-2-carboxylic acid with 1-(1-butylpyrrolidin-2-yl)methanamine . The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Nafadotride primarily undergoes substitution reactions due to the presence of functional groups like the cyano and methoxy groups on the naphthalene ring. These groups can be targeted for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used to introduce new substituents on the naphthalene ring.

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used to introduce halogen or nitro groups, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound would yield brominated derivatives, while nitration would yield nitro derivatives.

Scientific Research Applications

Neuropharmacological Research

Nafadotride has been extensively studied for its effects on dopaminergic systems, particularly in the context of neuropsychiatric disorders. Research indicates that this compound can influence locomotion and exploratory behavior in animal models, distinguishing its effects from other antipsychotics such as haloperidol and clozapine.

Case Study Example

A study conducted on adult male Wistar rats demonstrated that this compound increased spontaneous locomotion at low doses (0.1-1 mg/kg) without affecting striatal homovanillic acid levels, contrasting with the effects of haloperidol, which typically induces catalepsy at similar doses .

Treatment of Parkinson's Disease

This compound's selective action on the D3 receptor suggests potential therapeutic benefits in Parkinson's disease, particularly in managing levodopa-induced dyskinesias. Research has shown that this compound can mitigate these side effects while enhancing dopaminergic signaling.

Case Study Example

In a model of Parkinson's disease, this compound reduced contralateral rotations induced by levodopa administration, indicating its potential to improve motor function while minimizing dyskinetic effects .

Investigation of Schizophrenia

The unique profile of this compound makes it a candidate for studying schizophrenia and other psychotic disorders. Its ability to selectively antagonize D3 receptors may provide insights into the role of this receptor subtype in the pathophysiology of schizophrenia.

Research Findings

Studies have indicated that this compound may produce behavioral effects similar to atypical antipsychotics without the typical side effects associated with dopamine D2 antagonism, suggesting a different mechanism that could be beneficial in treating schizophrenia .

Behavioral Studies

This compound is employed in various behavioral studies to explore the neurochemical pathways involved in addiction and reward mechanisms. Its antagonistic properties at the D3 receptor are particularly relevant for understanding substance use disorders.

Research Insights

Research has demonstrated that this compound can alter reward-related behaviors in animal models, potentially providing a new avenue for addiction treatment strategies .

Summary Table of Applications

Application AreaDescriptionKey Findings
Neuropharmacological ResearchUnderstanding dopaminergic system dynamicsIncreases locomotion at low doses; different profile from haloperidol .
Parkinson's Disease TreatmentReducing levodopa-induced dyskinesiasMitigates dyskinetic effects while enhancing motor function .
Schizophrenia InvestigationExploring the role of D3 receptors in psychotic disordersProduces effects similar to atypical antipsychotics without significant side effects .
Behavioral StudiesInvestigating addiction and reward mechanismsAlters reward-related behaviors; potential for new addiction treatment strategies .

Mechanism of Action

Nafadotride exerts its effects by competitively binding to dopamine D3 receptors, thereby blocking the action of dopamine. This antagonism prevents dopamine from activating the receptor, which can modulate various physiological and behavioral responses. The compound’s high selectivity for dopamine D3 receptors over other dopamine receptor subtypes (such as D2 and D4) makes it a valuable tool for dissecting the specific roles of these receptors in the brain .

Comparison with Similar Compounds

Comparison with Other Dopamine D3 Receptor Antagonists

Receptor Affinity and Selectivity

The table below compares nafadotride with four other D3 antagonists:

Compound D3 Ki (nM) D2 Ki (nM) D2:D3 Selectivity Ratio Off-Target Affinities
This compound 0.5 4.5 9 Minimal
(+)-S 14297 5.0 305 61 None significant
GR 103,691 0.4 24 60 5-HT1A (5.8 nM), α1-adrenoceptors (12.6 nM)
U 99194 160 2,240 14 Low specificity
Haloperidol 2.0 0.4 0.2 Broad (σ, 5-HT2, α1-adrenoceptors)

Key findings:

  • (+)-S 14297 and GR 103,691 demonstrate higher D3 selectivity but differ in off-target profiles. GR 103,691’s affinity for 5-HT1A and α1-adrenoceptors may confound its in vivo effects .
  • This compound’s lower selectivity results in D2-mediated side effects (e.g., catalepsy), unlike (+)-S 14297, which lacks D2 activity .

In Vivo Pharmacological Effects

Effect This compound (+)-S 14297 GR 103,691 Haloperidol
Catalepsy Yes No No Yes
Prolactin Secretion Increased No effect No effect Increased
Dopamine Synthesis Increased No effect No effect Increased
Blocks Hypothermia Yes Yes No Yes
  • This compound and haloperidol share D2-driven effects (catalepsy, prolactin elevation), while (+)-S 14297 and GR 103,691 lack these actions due to higher D3 selectivity .
  • GR 103,691 fails to block hypothermia induced by D3 agonists, likely due to poor blood-brain barrier penetration or off-target interactions .

Behavioral and Cognitive Outcomes

  • Impulsivity : Intra-accumbens core (NAcbC) infusions of this compound reduce premature responding in high-impulsivity rats, contrasting with shell (NAcbS) infusions, which enhance impulsivity .
  • Risk-Based Decision Making : this compound potentiates amphetamine-induced risky choices, highlighting D3 receptors’ opposing role to D1/D2 receptors in reward evaluation .

Comparison with Non-Selective Dopamine Antagonists

Haloperidol (D2 Antagonist)

  • Receptor Profile : Haloperidol preferentially blocks D2 receptors (Ki = 0.4 nM) with negligible D3 selectivity (D2:D3 ratio = 0.2) .
  • Unlike this compound, haloperidol disrupts CPP acquisition, underscoring D2’s role in learning vs. D3’s role in expression .

Clozapine (Multi-Receptor Antagonist)

  • Clozapine primarily targets D4, 5-HT2, and muscarinic receptors. In rats, this compound partially mimics clozapine’s biochemical effects (e.g., striatal dopamine turnover) but differs in behavior, as clozapine lacks catalepsy .

Functional Interactions and Clinical Implications

  • D3-D1 Receptor Crosstalk : this compound modulates c-fos expression in the insular cortex, opposing D1 agonist effects, suggesting functional D3-D1 interactions in behavioral regulation .
  • Pain Modulation : this compound blocks morphine-induced spinal D3 receptor effects, implicating D3 in opioid response modulation .
  • Therapeutic Potential: While this compound’s D2 activity limits clinical use, its D3 antagonism supports investigating D3-selective agents for addiction, impulsivity, and cognitive disorders .

Biological Activity

Nafadotride, a selective antagonist of the dopamine D3 receptor, has garnered significant interest in pharmacological research due to its unique properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its receptor affinity, behavioral effects, and relevant case studies.

Overview of this compound

This compound (CAS 149649-22-9) is characterized as a highly potent and competitive antagonist specifically targeting the dopamine D3 receptor. Its selectivity is notable, with Ki values indicating strong affinity for D3 receptors compared to D2 receptors. The following table summarizes the binding affinities of this compound at various dopamine receptors:

Receptor Type Ki Value (nM)
Dopamine D30.52
Dopamine D25.0
Dopamine D1269

These values demonstrate that this compound is approximately ten times more selective for the D3 receptor than for the D2 receptor, making it a valuable tool for studying the role of these receptors in neuropharmacology .

This compound functions primarily as a competitive antagonist at the dopamine D3 receptor. In vitro studies have shown that it can inhibit dopamine-induced mitogenesis in cell lines expressing D3 receptors without exhibiting intrinsic agonist activity. This was quantified using thymidine incorporation assays, where this compound demonstrated a pA2 value of 9.6 against quinpirole-induced responses .

In vivo studies further elucidate its action; low doses (0.1-1 mg/kg) of this compound have been shown to increase spontaneous locomotion in habituated rats and climbing behavior in mice, contrasting with higher doses that induce catalepsy, similar to the effects observed with haloperidol, a known D2 antagonist . This biphasic effect suggests that low doses may preferentially block D3 receptors, leading to increased locomotor activity, while higher doses engage both D2 and D3 receptors.

Case Studies and Research Findings

Several studies have investigated the behavioral and biochemical effects of this compound:

  • Sautel et al. (1995) conducted a study examining the differential effects of this compound on locomotor activity in rats. They found that low doses stimulated locomotion while high doses inhibited it, supporting the hypothesis that this compound's effects are dose-dependent and mediated through its action on dopamine receptors .
  • Research by Tocris Bioscience highlights that this compound's preferential binding to D3 receptors could have implications for treating conditions such as schizophrenia and drug addiction, where dysregulation of dopaminergic systems is prevalent .
  • Another study compared this compound with other selective antagonists like (+)-S 14297 and GR 103691. While all compounds exhibited varying degrees of selectivity for D3 over D2 receptors, this compound was noted for its significant impact on prolactin secretion and striatal dopamine synthesis, further establishing its pharmacological relevance .

Q & A

Basic Research Questions

Q. What are the primary pharmacological characteristics of Nafadotride, and how do they inform its use in experimental models?

this compound is a potent, selective dopamine D3 receptor antagonist with high specificity (Ki = 0.52 nM for D3 vs. 5 nM for D2 and 269 nM for D4 receptors). Its solubility in 1eq. HCl (50 mM) and >99% purity make it suitable for in vitro assays (e.g., receptor binding studies) and in vivo behavioral models. Researchers should validate batch-specific solubility and stability using HPLC or mass spectrometry to ensure reproducibility .

Q. How should researchers design experiments to evaluate this compound’s selectivity across dopamine receptor subtypes?

  • Step 1 : Use radioligand binding assays with transfected cell lines expressing D1-D5 receptors to measure Ki values.
  • Step 2 : Include positive controls (e.g., D2 antagonist haloperidol) and negative controls (vehicle-only groups).
  • Step 3 : Validate selectivity via functional assays (e.g., cAMP modulation). Cross-reactivity with non-dopaminergic receptors (e.g., serotonin, adrenergic) must be tested to rule off-target effects .

Q. What methodological considerations are critical for in vivo studies using this compound?

  • Dosing : Optimize dose ranges (e.g., 0.1–10 mg/kg in rodents) based on pharmacokinetic profiles.
  • Administration : Account for route-dependent bioavailability (e.g., intraperitoneal vs. oral).
  • Confounders : Control for circadian rhythms, stress responses, and sex differences in behavioral assays .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s reported effects across behavioral paradigms?

Contradictions (e.g., pro-vs anti-dopaminergic behavioral outcomes) often arise from differences in:

  • Dose-dependent effects : Low doses may preferentially block D3 autoreceptors, while high doses inhibit postsynaptic D2/D3 receptors.
  • Experimental context : Stress-induced vs. baseline conditions alter receptor sensitivity. Solution : Conduct dose-response curves across multiple paradigms (e.g., forced swim test, locomotor activity) and use multivariate statistical analysis to identify interaction effects .

Q. What strategies are recommended for validating this compound’s efficacy in disease models (e.g., addiction, Parkinson’s)?

  • Step 1 : Establish translational endpoints (e.g., reduced drug-seeking behavior in addiction models or improved motor coordination in Parkinsonian rodents).
  • Step 2 : Combine behavioral data with ex vivo receptor occupancy assays (e.g., autoradiography) to confirm target engagement.
  • Step 3 : Use blinded, randomized designs to mitigate experimenter bias. Report effect sizes and confidence intervals to enhance reproducibility .

Q. How should researchers handle variability in this compound’s pharmacokinetic profiles across species?

  • Pharmacokinetic Modeling : Use allometric scaling to adjust doses between rodents and non-human primates.
  • Metabolite Screening : Identify active metabolites via LC-MS/MS and assess their contributions to observed effects.
  • Temporal Sampling : Collect plasma/brain tissue at multiple time points to correlate exposure with pharmacodynamic outcomes .

Q. Methodological Frameworks

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., log[dose] vs. response) to calculate EC50/ED50 values.
  • Bayesian hierarchical models : Account for inter-subject variability in longitudinal studies.
  • Power analysis : Predefine sample sizes using pilot data to ensure adequate sensitivity .

Q. How can researchers ensure ethical rigor in studies involving this compound?

  • 3Rs Principle : Minimize animal use via within-subject designs where feasible.
  • Transparency : Pre-register hypotheses and analysis plans to reduce selective reporting.
  • Data Sharing : Deposit raw datasets and experimental protocols in FAIR-aligned repositories (e.g., Zenodo) .

Q. Tables for Critical Data Interpretation

Parameter This compound Haloperidol (D2 Reference)
D3 Ki (nM) 0.521.2
D2 Ki (nM) 50.8
Solubility 50 mM (1eq. HCl)DMSO-based
In Vivo Half-life 2–3 hours12–36 hours
Data derived from receptor binding assays and pharmacokinetic studies .

Properties

IUPAC Name

N-[(1-butylpyrrolidin-2-yl)methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZASIQMRGPBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042603
Record name Nafadotride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149649-22-9
Record name Nafadotride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149649-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nafadotride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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